molecular formula C17H33N3O2 B13218441 tert-Butyl 4-(4-ethylpiperidin-4-yl)-1,4-diazepane-1-carboxylate

tert-Butyl 4-(4-ethylpiperidin-4-yl)-1,4-diazepane-1-carboxylate

Cat. No.: B13218441
M. Wt: 311.5 g/mol
InChI Key: RCXLFKJDHUGKCF-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-ethylpiperidin-4-yl)-1,4-diazepane-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4-ethylpiperidin-4-yl)-1,4-diazepane-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-ethylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butyl carbamate derivative, which is then subjected to further reactions to introduce the diazepane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as column chromatography and recrystallization. The choice of solvents, temperature control, and reaction time are critical factors that influence the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(4-ethylpiperidin-4-yl)-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 4-(4-ethylpiperidin-4-yl)-1,4-diazepane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-ethylpiperidin-4-yl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-methylpiperidin-4-ylcarbamate: Another piperidine derivative with similar structural features.

    tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate: A related compound with a piperazine ring.

Uniqueness

The uniqueness of tert-Butyl 4-(4-ethylpiperidin-4-yl)-1,4-diazepane-1-carboxylate lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H33N3O2

Molecular Weight

311.5 g/mol

IUPAC Name

tert-butyl 4-(4-ethylpiperidin-4-yl)-1,4-diazepane-1-carboxylate

InChI

InChI=1S/C17H33N3O2/c1-5-17(7-9-18-10-8-17)20-12-6-11-19(13-14-20)15(21)22-16(2,3)4/h18H,5-14H2,1-4H3

InChI Key

RCXLFKJDHUGKCF-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCNCC1)N2CCCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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